N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a methylsulfanyl group, and a dihydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core. The presence of these functional groups and the heterocyclic core makes it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) for cyclization reactions.
Solvents: Butanol (BuOH) for reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.
Scientific Research Applications
N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and as an inhibitor of protein tyrosine kinases and cyclin-dependent kinases
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying cellular signaling pathways.
Industrial Applications: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE involves the inhibition of specific molecular targets such as protein tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds also have a similar core structure but differ in the position of functional groups.
Uniqueness
N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE is unique due to the presence of the benzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
N-benzyl-10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-21-17-19-15(18-10-11-6-3-2-4-7-11)14-12-8-5-9-13(12)22-16(14)20-17/h2-4,6-7H,5,8-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCQZAUNCDETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.